tetradecylamine is a natural product found in Averrhoa bilimbi with data available.
Tetradecylamine
CAS No.: 68037-91-2
Cat. No.: VC13349042
Molecular Formula: C14H31N
Molecular Weight: 213.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68037-91-2 |
|---|---|
| Molecular Formula | C14H31N |
| Molecular Weight | 213.40 g/mol |
| IUPAC Name | tetradecan-1-amine |
| Standard InChI | InChI=1S/C14H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-15H2,1H3 |
| Standard InChI Key | PLZVEHJLHYMBBY-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCN |
| Canonical SMILES | CCCCCCCCCCCCCCN |
Introduction
Chemical Properties and Structural Characteristics
Tetradecylamine is a saturated 14-carbon alkylamine with the molecular formula C₁₄H₃₁N. Its structure consists of a hydrophobic hydrocarbon chain and a polar amine group, enabling surfactant-like behavior. Key physicochemical properties include:
The compound exhibits a pKa of 10.62, making it weakly basic . Its crystalline form appears white to pink, with a refractive index of 1.448 . The amine group participates in hydrogen bonding, while the alkyl chain confers lipophilicity, enabling micelle formation in nonpolar solvents .
Synthesis and Industrial Production
Primary Synthesis Routes
Tetradecylamine is produced via two dominant methods:
Nitrile Reduction
Catalytic hydrogenation of tetradecanenitrile (C₁₃H₂₇CN) using palladium on carbon (Pd/C) or Raney nickel under high-pressure H₂ (5–10 atm) at 80–120°C :
This method achieves yields >85% but requires rigorous purification to remove catalyst residues .
Alcohol Amination
Tetradecanol reacts with ammonia or ammonium salts in the presence of Al₂O₃ at 200–250°C :
Yields here are lower (~60%) due to competing dehydration reactions .
Industrial Scale-Up
Large-scale production employs continuous-flow reactors for nitrile hydrogenation, optimizing parameters:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 90–110°C | Maximizes H₂ uptake |
| Pressure | 8–12 atm | Reduces side products |
| Catalyst Loading | 5–7% Pd/C | Balances cost/activity |
| Residence Time | 2–4 hours | Ensures complete conversion |
Post-synthesis, distillation under reduced pressure (15 mmHg) purifies the amine, achieving >99% purity .
Applications in Nanotechnology
Nanoparticle Stabilization
Tetradecylamine’s amphiphilic nature enables its use as a capping agent for gold (Au), iron-platinum (FePt), and silica nanoparticles . Key mechanisms include:
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Charge Transfer: The amine group binds to metal surfaces via lone-pair electrons .
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Steric Hindrance: The C14 chain prevents aggregation through hydrophobic interactions .
Table 1: Performance in Nanoparticle Synthesis
| Nanoparticle Type | Size (nm) | Zeta Potential (mV) | Application | Reference |
|---|---|---|---|---|
| Au | 5–8 | +35 ± 3 | Drug delivery | |
| FePt | 10–15 | +28 ± 2 | Magnetic storage | |
| SiO₂ | 20–30 | +40 ± 5 | Catalysis |
In FePt synthesis, tetradecylamine outperforms octadecylamine, yielding particles with 15% higher saturation magnetization (92 emu/g) .
Drug Delivery Systems
Tetradecylamine-functionalized bovine serum albumin (BSA) nanoparticles enhance doxorubicin encapsulation:
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Loading Efficiency: 78% vs. 45% for unmodified BSA.
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Release Profile: Sustained release over 72 hours (pH 5.5).
The amine’s positive surface charge (+35 mV) improves cellular uptake in MCF-7 breast cancer cells, reducing IC₅₀ by 40%.
Dental Applications: Anti-Plaque Synergy
Mechanism of Action
Tetradecylamine disrupts plaque biofilms through:
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Lipid Solubilization: Hydrophobic chains integrate into bacterial membranes .
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Metal Ion Synergy: Cu²⁺ or Fe³⁺ complexes penetrate cell walls, enhancing bactericidal activity .
Table 2: Plaque Reduction Efficacy
| Formulation | Plaque Reduction (%) | Synergy Factor* |
|---|---|---|
| 0.06% Tetradecylamine | 18 | — |
| 0.06% Tetradecylamine + 0.1% CuCl₂ | 54 | 3.0 |
| 0.20% Tetradecylamine | 44 | — |
| 0.20% Tetradecylamine + 0.1% FeSO₄ | 68 | 1.5 |
*Synergy Factor = (Combined effect)/(Sum of individual effects) .
Patent US4146608A demonstrates that 0.1% tetradecylamine + 0.05% Cu²⁺ reduces plaque mass by 58% in vitro, outperforming chlorhexidine .
Agricultural Use: Herbicidal Formulations
Tetradecylamine derivatives like 2,4-D-tetradecylammonium act as broad-spectrum herbicides . The compound enhances leaf adhesion and systemic uptake of 2,4-dichlorophenoxyacetic acid (2,4-D):
| Property | Value |
|---|---|
| Rainfastness | >90% retention after 2h simulated rain |
| Cuticle Penetration | 3× faster vs. free 2,4-D |
| LC₅₀ (Broadleaf Weeds) | 0.2–0.5 kg/ha |
Field trials show 95% control of Amaranthus retroflexus at 0.3 kg/ha, reducing environmental runoff by 40% .
| Organism | EC₅₀ (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 0.11 mg/L | Immobilization |
| Pseudokirchneriella subcapitata | 0.05 mg/L | Growth inhibition |
| Oncorhynchus mykiss | 0.23 mg/L | Mortality |
The compound bioaccumulates in aquatic organisms (BCF = 1,200) , necessitating containment in industrial effluents.
Recent Advances and Future Directions
Green Synthesis Methods
Microwave-assisted aminolysis of triglycerides reduces reaction time from 6 hours to 45 minutes, achieving 88% yield .
Quantum Dot Functionalization
Tetradecylamine-capped CdSe QDs exhibit:
Biodegradable Polymers
Incorporating tetradecylamine into polylactic acid (PLA) matrices enhances hydrophobicity (contact angle = 112°), expanding packaging applications .
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